molecular formula C14H20N2O5 B11747857 (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B11747857
M. Wt: 296.32 g/mol
InChI Key: VCWFVUAJSIPMTF-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both an oxazole ring and a dicyclopropylmethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the dicyclopropylmethyl group via a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets are subjects of ongoing research, with studies aiming to elucidate the detailed molecular mechanisms.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H16N2O.C4H4O4/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VCWFVUAJSIPMTF-WLHGVMLRSA-N

Isomeric SMILES

C1CC1C(C2CC2)NC3=NCCO3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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